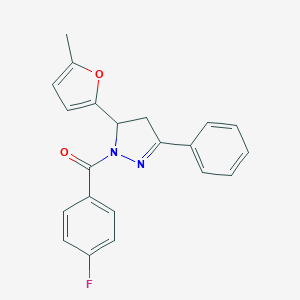
1-(4-fluorobenzoyl)-5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorobenzoyl)-5-(5-methyl-2-furyl)-3-phenyl-4,5-dihydro-1H-pyrazole, also known as "FMPDP", is a pyrazole derivative that has attracted attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has shown promising results in various studies. In
Wirkmechanismus
The exact mechanism of action of FMPDP is not fully understood, but it is believed to act on the GABAergic system. FMPDP has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, FMPDP has been found to inhibit the activity of cyclooxygenase-2, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
FMPDP has been shown to have various biochemical and physiological effects in animal models. It has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, FMPDP has been found to inhibit the activity of cyclooxygenase-2, which may contribute to its anti-inflammatory and analgesic effects. FMPDP has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
FMPDP has several advantages for lab experiments. It is easy to synthesize and has a relatively high yield. Additionally, FMPDP has been shown to have low toxicity in animal models. However, there are some limitations to using FMPDP in lab experiments. For example, the exact mechanism of action of FMPDP is not fully understood, which may make it difficult to interpret the results of experiments. Additionally, FMPDP has only been studied in animal models, so its effects in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on FMPDP. One area of interest is its potential as an antidepressant and anxiolytic agent. Further studies are needed to determine the efficacy of FMPDP in treating depression and anxiety in humans. Additionally, FMPDP has been found to have potential as an anticonvulsant and analgesic agent, so further studies are needed to explore these potential uses. Finally, more research is needed to fully understand the mechanism of action of FMPDP and to determine its safety and efficacy in humans.
Synthesemethoden
There are various methods to synthesize FMPDP, but the most common one involves the reaction of 4-fluorobenzoylhydrazine with 5-methyl-2-furancarboxaldehyde and chalcone in the presence of a catalyst. This reaction results in the formation of FMPDP as a yellow solid with a yield of approximately 60-70%.
Wissenschaftliche Forschungsanwendungen
FMPDP has been studied extensively for its potential pharmacological properties. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic effects in animal models. Additionally, FMPDP has been found to have potential as an antidepressant and anxiolytic agent.
Eigenschaften
Molekularformel |
C21H17FN2O2 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
(4-fluorophenyl)-[3-(5-methylfuran-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone |
InChI |
InChI=1S/C21H17FN2O2/c1-14-7-12-20(26-14)19-13-18(15-5-3-2-4-6-15)23-24(19)21(25)16-8-10-17(22)11-9-16/h2-12,19H,13H2,1H3 |
InChI-Schlüssel |
RDWXFXAWCFYOCS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2CC(=NN2C(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(O1)C2CC(=NN2C(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B292095.png)
![Diethyl 1-(4-chlorophenyl)-7-methyl-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292097.png)
![3-Ethyl 6-methyl 1-(3-chlorophenyl)-7-methyl-5-(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292098.png)
![3-Ethyl 6-methyl 1-(4-fluorophenyl)-5-(3-methoxyphenyl)-7-methyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292101.png)
![3-Ethyl 6-methyl 7-methyl-5-(4-methylphenyl)-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292102.png)
![3-Ethyl 6-methyl 5-(4-fluorophenyl)-7-methyl-1-(2-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292103.png)
![3-Ethyl 6-methyl 5-(3-methoxyphenyl)-7-methyl-1-(2-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292104.png)
![Ethyl 15-(4-fluorophenyl)-11-(4-methylphenyl)-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292107.png)
![Ethyl 15-(3-chlorophenyl)-11-(4-methylphenyl)-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292108.png)
![Ethyl 15-(2-fluorophenyl)-11-(3-methoxyphenyl)-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292112.png)
![Ethyl 15-(4-chlorophenyl)-11-thiophen-2-yl-12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-13-carboxylate](/img/structure/B292115.png)
![Ethyl 7-anilino-1-(2-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292116.png)
![Ethyl 7-anilino-1-(4-ethoxyphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292117.png)
![Ethyl 1-(4-chlorophenyl)-6-cyano-7-ethyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292118.png)